2,2,6-Trimethylheptan-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
66256-43-7 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
AXUPPSSNJCYJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(C)(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,6 Trimethylheptan 3 Ol
Direct Synthesis Pathways
Direct synthesis pathways focus on constructing the target molecule through key bond-forming reactions that directly establish the final carbon framework and functionality.
Organometallic Reagent Additions to Carbonyl Precursors
A primary and highly effective method for the synthesis of tertiary alcohols is the addition of organometallic reagents to carbonyl compounds. In the case of 2,2,6-trimethylheptan-3-ol, this can be conceptually achieved through the reaction of an appropriate Grignard or organolithium reagent with a suitable ketone or ester precursor.
One plausible route involves the reaction of isobutylmagnesium bromide with pinacolone (B1678379) (3,3-dimethyl-2-butanone). The nucleophilic isobutyl group from the Grignard reagent would attack the electrophilic carbonyl carbon of pinacolone, and subsequent acidic workup would yield the desired this compound.
Reaction Scheme: Isobutylmagnesium bromide + Pinacolone → this compound
Alternatively, the reaction of tert-butylmagnesium chloride with 4-methyl-2-pentanone (B128772) would also yield the target alcohol. The choice of reactants can be guided by the commercial availability and reactivity of the starting materials.
| Reactant 1 | Reactant 2 | Product |
| Isobutylmagnesium bromide | Pinacolone | This compound |
| tert-Butylmagnesium chloride | 4-Methyl-2-pentanone | This compound |
Stereocontrolled Reductions of Corresponding Ketones (e.g., 2,2,6-Trimethylheptan-3-one)
The reduction of the corresponding ketone, 2,2,6-trimethylheptan-3-one (B2485326), provides a direct route to this compound. While this reaction does not create a new stereocenter if the product is achiral or if a racemic mixture is acceptable, stereocontrolled reductions are crucial when specific stereoisomers are desired. Given the chiral center at C-3, enantioselective reduction methods can be employed.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would effectively reduce the ketone to the alcohol, likely affording a racemic mixture. For stereocontrol, chiral reducing agents or catalysts are necessary. Agents such as those derived from chiral boranes (e.g., Alpine Borane) or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) can provide high enantioselectivity. The choice of the reducing agent and reaction conditions would be critical in determining the stereochemical outcome. uwindsor.cawikipedia.org The steric hindrance around the carbonyl group in 2,2,6-trimethylheptan-3-one, posed by the bulky tert-butyl and isobutyl groups, would significantly influence the approach of the reducing agent and thus the stereoselectivity. libretexts.org
| Ketone | Reducing Agent/Catalyst | Product | Stereochemical Outcome |
| 2,2,6-Trimethylheptan-3-one | NaBH₄ or LiAlH₄ | This compound | Racemic mixture |
| 2,2,6-Trimethylheptan-3-one | Chiral borane (B79455) (e.g., Alpine Borane) | (R)- or (S)-2,2,6-Trimethylheptan-3-ol | Enantiomerically enriched |
| 2,2,6-Trimethylheptan-3-one | H₂, Chiral Ru-BINAP catalyst | (R)- or (S)-2,2,6-Trimethylheptan-3-ol | Enantiomerically enriched |
Alkylation Reactions for Establishing the Heptane (B126788) Backbone and Methyl Substituents
Building the carbon skeleton of 2,2,6-trimethylheptane (B12658229) through alkylation reactions is another viable strategy. This approach involves the coupling of smaller alkyl fragments. For instance, the alkylation of an isobutane (B21531) derivative with an isopentene derivative in the presence of an acid catalyst is a known industrial process for producing highly branched alkanes. nih.govresearchgate.netmt.com A similar strategy could be adapted to synthesize a precursor that can then be converted to the target alcohol.
A hypothetical route could involve the acid-catalyzed alkylation of isobutylene (B52900) with isopentene, which could lead to various isomeric decenes. researchgate.net Subsequent functional group manipulation of the desired isomer would be necessary to introduce the hydroxyl group at the C-3 position. The complexity of the product mixture from such reactions often necessitates careful control of reaction conditions and efficient purification methods.
Indirect Synthetic Routes and Precursor Transformations
Indirect routes involve the synthesis of a precursor molecule that is subsequently transformed into the target alcohol through one or more reaction steps.
Derivatization from Unsaturated Hydrocarbons (e.g., 2,5-dimethylhex-3-ene (B14006228) to 2,5,6-trimethylheptan-3-ol)
Unsaturated hydrocarbons serve as versatile precursors for the synthesis of more complex molecules. While no direct literature was found for the conversion of 2,5-dimethylhex-3-ene to this compound, a related transformation of 2,5-dimethylhex-3-ene to 2,5,6-trimethylheptan-3-ol has been discussed in chemical forums, suggesting the possibility of such multi-step syntheses. reddit.com
A potential, though not directly documented, pathway could involve the hydroboration-oxidation of a suitable unsaturated precursor. For instance, the synthesis of 2,2,6-trimethylhept-2-ene followed by hydroboration-oxidation would theoretically yield the desired alcohol.
Another plausible indirect route starts from the unsaturated alcohol, 2,2,6-trimethylhept-6-en-3-ol. This precursor, which contains the correct carbon skeleton and hydroxyl group placement, could be synthesized and then the carbon-carbon double bond could be saturated. The hydrogenation of 2,2,6-trimethylhept-6-en-3-ol over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), would yield this compound. nih.gov
Reaction Scheme: 2,2,6-Trimethylhept-6-en-3-ol + H₂ (with Pd/C or PtO₂) → this compound
Hydrogenation of Nitro Alcohol Intermediates (e.g., 2,6-dinitro-2,5,6-trimethylheptan-3-ol for diamino analogues)
The synthesis of amino alcohols can be achieved through the reduction of corresponding nitro alcohol intermediates. While the direct synthesis of 2,6-dinitro-2,5,6-trimethylheptan-3-ol is not described, analogous synthetic strategies for other dinitro compounds could be applied. chemicalbook.com The reduction of a hypothetical 2,6-dinitro-2,5,6-trimethylheptan-3-ol would lead to the corresponding diamino alcohol, (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol, a related but different compound. guidechem.com
The reduction of nitro groups to amines can be accomplished using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or PtO₂), or chemical reducing agents like iron in acidic media. acs.orgwikipedia.orgorganic-chemistry.org This methodology is particularly useful for the synthesis of diamino analogues of the target alcohol.
| Nitro Alcohol Precursor | Reducing Agent | Product |
| 2,6-dinitro-2,5,6-trimethylheptan-3-ol | H₂, Raney Ni or PtO₂ | 2,6-diamino-2,5,6-trimethylheptan-3-ol |
| 2,6-dinitro-2,5,6-trimethylheptan-3-ol | Fe, HCl | 2,6-diamino-2,5,6-trimethylheptan-3-ol |
Asymmetric Synthesis of Enantiomerically Enriched this compound
The asymmetric synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the enantioselective reduction of the prochiral ketone, 2,2,6-trimethylheptan-3-one. Alternatively, the chiral center can be established through the addition of an organometallic reagent to a chiral aldehyde or through the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule that is temporarily incorporated into the substrate, directs the approach of a reagent to one of the two prochiral faces. After the desired transformation, the auxiliary is cleaved and can often be recovered.
While specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in the literature, established methods for the synthesis of sterically hindered secondary alcohols can be applied. One such approach involves the diastereoselective alkylation of an enolate derived from an amide or ester bearing a chiral auxiliary. For instance, a chiral oxazolidinone auxiliary can be acylated with a suitable carboxylic acid derivative, followed by deprotonation and alkylation to introduce the isobutyl group. Subsequent removal of the auxiliary would yield the chiral carboxylic acid, which can then be converted to the target alcohol.
Another potential chiral auxiliary-mediated route involves the diastereoselective addition of an organometallic reagent to an aldehyde bearing a chiral auxiliary. For example, a chiral α-amino ether or a derivative of a chiral amino alcohol could be used to control the addition of an isobutyl Grignard or organolithium reagent to pivalaldehyde. The steric bulk of the auxiliary would favor the formation of one diastereomer over the other.
The effectiveness of these methods is highly dependent on the choice of chiral auxiliary, the reaction conditions, and the specific substrates involved. High diastereoselectivities are often achieved in reactions of substrates bearing well-established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam.
Enantioselective Catalytic Reductions of Ketones
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,2,6-trimethylheptan-3-one. This transformation can be achieved using various chiral catalysts, including transition metal complexes and organocatalysts.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane reducing agent, such as borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane. This method has proven to be highly effective for the enantioselective reduction of a wide range of ketones, including sterically hindered ones. For ketones with significant steric differentiation between the two substituents, such as 2,2,6-trimethylheptan-3-one (a tert-butyl isobutyl ketone), high enantioselectivities can be expected.
| Catalyst | Reducing Agent | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| (R)-CBS | BMS | 2,2,6-Trimethylheptan-3-one | (S)-2,2,6-Trimethylheptan-3-ol | >95% (predicted) |
| (S)-CBS | BMS | 2,2,6-Trimethylheptan-3-one | (R)-2,2,6-Trimethylheptan-3-ol | >95% (predicted) |
Noyori Asymmetric Hydrogenation: Asymmetric hydrogenation catalyzed by ruthenium(II) complexes bearing chiral diphosphine ligands, such as BINAP, is another powerful method for the enantioselective reduction of ketones. These reactions typically employ molecular hydrogen as the reductant and are known for their high catalytic efficiency and enantioselectivity. For sterically demanding ketones, specialized ligands and reaction conditions may be required to achieve high conversion and enantioselectivity. For instance, the hydrogenation of pinacolone (tert-butyl methyl ketone), a structurally related ketone, has been achieved with high enantioselectivity using a RuCl₂(S)-tolbinap catalyst. nih.gov
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Ru(II)-(S)-BINAP | 2,2,6-Trimethylheptan-3-one | (S)-2,2,6-Trimethylheptan-3-ol | High (predicted) |
| Ru(II)-(R)-BINAP | 2,2,6-Trimethylheptan-3-one | (R)-2,2,6-Trimethylheptan-3-ol | High (predicted) |
Chemoenzymatic Synthetic Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions.
The success of a chemoenzymatic approach for the synthesis of this compound hinges on identifying a suitable ADH that can accommodate the sterically bulky tert-butyl and isobutyl groups of the substrate, 2,2,6-trimethylheptan-3-one. A wide range of ADHs are commercially available or can be obtained through screening of microbial sources. These enzymes often exhibit predictable stereoselectivity based on Prelog's rule, which relates the stereochemical outcome to the relative size of the substituents on the ketone.
For the reduction of 2,2,6-trimethylheptan-3-one, an ADH that follows the anti-Prelog selectivity would be required to produce the (R)-enantiomer, while a Prelog-selective enzyme would yield the (S)-enantiomer. The reaction typically employs a co-factor, such as NADH or NADPH, which is regenerated in situ using a sacrificial co-substrate, like isopropanol (B130326) or glucose.
| Enzyme Source | Co-factor System | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Lactobacillus brevis ADH (LBADH) | NADPH | 2,2,6-Trimethylheptan-3-one | (S)-2,2,6-Trimethylheptan-3-ol | >99% (predicted) |
| Rhodococcus ruber ADH (RRADH) | NADH | 2,2,6-Trimethylheptan-3-one | (R)-2,2,6-Trimethylheptan-3-ol | >99% (predicted) |
The data in the tables above for this compound are predicted based on the known selectivity of these catalyst systems for structurally similar sterically hindered ketones.
Stereochemical Investigations of 2,2,6 Trimethylheptan 3 Ol
Elucidation of Stereoisomers and Chiral Centers
The structural formula of 2,2,6-trimethylheptan-3-ol reveals the presence of specific carbon atoms that are chiral centers. A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atom at the C-3 position, which is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a tert-butyl group (-C(CH₃)₃), and a (4-methylpentyl) group (-CH₂CH₂CH(CH₃)₂), is a chiral center. Additionally, the carbon atom at the C-6 position, bonded to a hydrogen atom, two methyl groups, and an isobutyl group, is also a chiral center.
The presence of two chiral centers (C-3 and C-6) gives rise to a number of possible stereoisomers. The maximum number of stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=2, there is a possibility of 2² = 4 stereoisomers.
The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other.
The relationships between the stereoisomers of this compound can be summarized as follows:
(3R,6R)-2,2,6-Trimethylheptan-3-ol and (3S,6S)-2,2,6-Trimethylheptan-3-ol are enantiomers.
(3R,6S)-2,2,6-Trimethylheptan-3-ol and (3S,6R)-2,2,6-Trimethylheptan-3-ol are enantiomers.
The (3R,6R) isomer is a diastereomer of the (3R,6S) and (3S,6R) isomers.
The (3S,6S) isomer is a diastereomer of the (3R,6S) and (3S,6R) isomers.
These relationships are crucial as enantiomers have identical physical properties in an achiral environment, while diastereomers have distinct physical properties, allowing for their separation by techniques such as chromatography.
| Stereoisomer | Enantiomeric Pair | Diastereomeric Relationships |
|---|---|---|
| (3R,6R) | (3S,6S) | (3R,6S), (3S,6R) |
| (3S,6S) | (3R,6R) | (3R,6S), (3S,6R) |
| (3R,6S) | (3S,6R) | (3R,6R), (3S,6S) |
| (3S,6R) | (3R,6S) | (3R,6R), (3S,6S) |
One of the most definitive methods for determining absolute configuration is X-ray crystallography . This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule, anomalous dispersion effects can be used to determine the absolute stereochemistry.
Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be assigned.
Chemical correlation can also be employed. This involves chemically transforming the molecule of unknown configuration into a compound of known absolute configuration, or vice versa, through a series of stereochemically unambiguous reactions.
Conformational Analysis and Energy Landscapes
The different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For an acyclic molecule like this compound, rotation around the various carbon-carbon single bonds leads to a complex energy landscape with multiple energy minima corresponding to stable conformers.
The stability of these conformers is primarily influenced by two factors:
Torsional strain: This arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.
Steric strain: This results from the repulsive interaction when non-bonded atoms or groups are forced into close proximity.
For this compound, the most significant rotations to consider are around the C3-C4 bond. The bulky tert-butyl group at C-2 and the isobutyl group at C-6 will have a significant impact on the preferred conformations. The lowest energy conformers will be those that minimize both torsional and steric strain, which are typically staggered conformations where the large groups are positioned anti-periplanar to each other.
Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, can be used to model the potential energy surface and identify the most stable conformers and the energy barriers between them.
Spectroscopic Techniques for Stereochemical Assignment
Various spectroscopic techniques are instrumental in the assignment of stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. Diastereomers have different physical properties and, consequently, their NMR spectra will differ in terms of chemical shifts and coupling constants. For enantiomers, which have identical spectra in an achiral solvent, the use of a chiral derivatizing agent can convert them into a mixture of diastereomers, which can then be distinguished by NMR. The "D₂O shake" technique can be used to identify the proton signal corresponding to the hydroxyl group.
Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The O-H stretching frequency can be sensitive to intramolecular hydrogen bonding, which may differ between diastereomers due to their different spatial arrangements.
Mass Spectrometry (MS) can be used to determine the molecular weight and fragmentation pattern of the molecule. While standard MS is not typically used to differentiate between stereoisomers, techniques such as tandem mass spectrometry with chiral reference compounds can sometimes be employed for this purpose.
| Spectroscopic Technique | Typical Signal/Region | Information Provided |
|---|---|---|
| ¹H NMR | 3.4-4.5 ppm (Protons on carbon adjacent to -OH) | Distinguishes between diastereomers based on chemical shifts and coupling constants. |
| ¹³C NMR | 50-65 ppm (Carbon adjacent to -OH) | Different chemical shifts for diastereomers. |
| IR Spectroscopy | ~3400 cm⁻¹ (O-H stretch) | Presence of hydroxyl group; potential for intramolecular hydrogen bonding analysis. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Determination of molecular weight and structural fragments. |
Reaction Mechanisms and Chemical Transformations Involving 2,2,6 Trimethylheptan 3 Ol
Oxidation and Reduction Pathways of the Alcohol Functionality
The secondary alcohol group in 2,2,6-trimethylheptan-3-ol can be readily oxidized to a ketone and the resulting ketone reduced back to the alcohol.
Oxidation: The conversion of this compound to its corresponding ketone, 2,2,6-trimethylheptan-3-one (B2485326), is a standard transformation for secondary alcohols. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon (C3). Due to the steric hindrance from the adjacent tert-butyl group, reagents that are sensitive to crowding may react slower. However, a variety of common oxidizing agents can effectively achieve this transformation.
Commonly employed oxidizing agents include:
Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid).
Dess-Martin periodinane (DMP), which is known for its mild conditions and high efficiency with hindered alcohols.
Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures.
The general reaction is as follows: this compound + [Oxidizing Agent] → 2,2,6-Trimethylheptan-3-one + [Reduced Byproducts]
Reduction: The reduction of 2,2,6-trimethylheptan-3-one reverses the oxidation process, converting the carbonyl group back into a hydroxyl group to yield this compound. This is typically accomplished using hydride-donating reagents.
Key reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that readily reduces ketones. It must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The general reaction is: 2,2,6-Trimethylheptan-3-one + [Reducing Agent] → this compound
| Transformation | Reagent Class | Specific Examples | Product |
| Oxidation | Chromium-Based | Jones Reagent, PCC | 2,2,6-Trimethylheptan-3-one |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | 2,2,6-Trimethylheptan-3-one | |
| DMSO-Based | Swern Oxidation | 2,2,6-Trimethylheptan-3-one | |
| Reduction | Hydride Agents | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | This compound |
Dehydration Reactions Leading to Alkene Formation
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org This reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. study.comlibretexts.org The mechanism involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. chemguide.co.uk A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. chemguide.co.uk
For this compound, the initial carbocation formed is at the C3 position. Abstraction of a proton from an adjacent carbon (C4) would lead to the formation of 2,2,6-trimethylhept-3-ene. However, this secondary carbocation is highly prone to rearrangement (see section 4.4), which dictates the final alkene products. libretexts.org Following a 1,2-methyl shift, a more stable tertiary carbocation is formed at C2. Elimination can then occur by removing a proton from either C1 or C3, leading to a mixture of alkene isomers, with the most substituted alkene being the major product according to Zaitsev's rule.
Potential Dehydration Products:
Without Rearrangement: 2,2,6-trimethylhept-3-ene
After Rearrangement (Major Pathway):
2,3,6-trimethylhept-2-ene (tetrasubstituted, major product)
2,3,6-trimethylhept-1-ene (disubstituted, minor product)
The reaction is typically carried out by heating the alcohol with a strong, non-nucleophilic acid like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk
Rearrangement Processes of the Branched Carbon Skeleton
Carbocation rearrangements are a dominant feature of the chemistry of this compound whenever a carbocation is generated at the C3 position, such as during acid-catalyzed dehydration or SN1 reactions. libretexts.org These rearrangements, known as Wagner-Meerwein rearrangements, involve the migration of an adjacent alkyl group or hydrogen (a 1,2-shift) to form a more stable carbocation. spcmc.ac.inwikipedia.orgmychemblog.com The driving force is the increase in stability from a secondary to a tertiary carbocation. libretexts.org
Mechanism of the 1,2-Methyl Shift:
Formation of the Initial Carbocation: A secondary carbocation is formed at C3 upon the loss of a leaving group (e.g., H₂O).
Rearrangement: One of the methyl groups on the adjacent quaternary carbon (C2) shifts with its bonding pair of electrons to the positively charged C3.
Formation of the Rearranged Carbocation: This migration results in the formation of a new, more stable tertiary carbocation at C2. The original C2 is now bonded to only two other carbons and a hydrogen, and the original C3 has four carbon-carbon bonds.
This rearranged carbocation is the key intermediate that leads to the major products in both elimination and substitution reactions. The stability of carbocations follows the order: tertiary > secondary > primary. The shift from a secondary to a tertiary carbocation is therefore a highly favorable process. youtube.com
Free Radical Chemistry and Hydrogen Abstraction Studies
While specific free radical studies on this compound are not widely documented, its behavior can be inferred from studies on analogous branched alkanes, such as 2,4,6-trimethylheptane (B1595353). researchgate.net Free radical reactions typically proceed via initiation, propagation, and termination steps. khanacademy.orglibretexts.org A key propagation step is hydrogen abstraction, where a radical removes a hydrogen atom from the substrate to form a new, more stable carbon-centered radical. uomustansiriyah.edu.iq
The reactivity of C-H bonds towards hydrogen abstraction by free radicals depends on the stability of the resulting carbon radical, which follows the order: tertiary > secondary > primary. masterorganicchemistry.com This is due to hyperconjugation and electron-donating effects of alkyl groups that stabilize the electron-deficient radical center.
In the this compound molecule, there are several types of C-H bonds:
Primary (1°): On the methyl groups at C1, C2', C6, and C7.
Secondary (2°): On the methylene (B1212753) groups at C4 and C5.
Tertiary (3°): At the C6 position and at the carbinol carbon (C3).
Based on the principles observed in analogous alkanes, the expected order of reactivity for hydrogen abstraction would be: C3-H ≈ C6-H (tertiary) > C4-H, C5-H (secondary) > C1, C2', C7 methyls (primary)
Studies on 2,4,6-trimethylheptane have shown that abstraction occurs preferentially at the tertiary C-H sites. researchgate.net For this compound, the tertiary C-H bond at C6 would be a primary target for abstraction. The C3-H bond, also tertiary, is influenced by the adjacent electron-withdrawing hydroxyl group, which may slightly alter its bond dissociation energy and reactivity. However, it remains a highly susceptible site for radical attack. The secondary hydrogens at C4 and C5 are less reactive than the tertiary ones but more reactive than the primary hydrogens of the various methyl groups.
| Carbon Position | Type of C-H Bond | Expected Radical Stability | Predicted Reactivity Toward H Abstraction |
| C3 | Tertiary | Tertiary | High |
| C6 | Tertiary | Tertiary | High |
| C4, C5 | Secondary | Secondary | Moderate |
| C1, C2' (on t-butyl) | Primary | Primary | Low |
| C7 (on isopropyl) | Primary | Primary | Low |
Derivatives and Analogues of 2,2,6 Trimethylheptan 3 Ol
Halogenated Derivatives (e.g., 5-bromo-2,2,4-trimethylheptan-3-ol)
Halogenated derivatives of 2,2,6-trimethylheptan-3-ol are compounds where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, or fluorine. The introduction of a halogen atom can significantly alter the molecule's physical and chemical properties, including its reactivity, polarity, and boiling point.
The synthesis of halogenated alkanes can be achieved through various methods, including the free-radical halogenation of alkanes. For an alcohol like this compound, direct halogenation of the alkane backbone can be complex due to the presence of the hydroxyl group. A more targeted approach would involve the conversion of the alcohol to an alkene, followed by hydrohalogenation or other addition reactions. Alternatively, specific reagents can be used to replace the hydroxyl group with a halogen.
For a compound such as 5-bromo-2,2,4-trimethylheptan-3-ol, its formation would likely involve a multi-step synthesis, potentially starting from a related ketone or alkene to control the regioselectivity of the bromine addition. The specific stereochemistry at the bromine and hydroxyl-bearing carbons would be a key aspect of its synthesis and characterization.
Table 1: Comparison of Physical Properties of a Parent Alkane and a Halogenated Derivative
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| 2,2,6-Trimethylheptane (B12658229) | C10H22 | 142.28 | Parent alkane structure. wikidata.org |
| 5-Bromo-2,2,6-trimethylheptane | C10H21Br | 221.18 | Introduction of a bromine atom increases molar mass and alters polarity. nih.gov |
Amino Alcohol Analogues (e.g., 2,6-diamino-2,5,6-trimethylheptan-3-ol)
Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The synthesis of amino alcohols can be achieved through several routes, including the ring-opening of epoxides with amines, the reduction of amino ketones, or the reductive amination of hydroxy ketones. researchgate.netorganic-chemistry.org
One of the most common methods for synthesizing β-amino alcohols is the aminolysis of epoxides, which involves the ring-opening of an epoxide with an amine. researchgate.netorganic-chemistry.org This reaction can be catalyzed by various acids or bases. For a more complex molecule like 2,6-diamino-2,5,6-trimethylheptan-3-ol, a multi-step synthetic pathway would be necessary. This could involve the creation of a suitable precursor with functional groups that can be converted into amines, such as nitro groups or azides, followed by reduction.
Another approach is the use of hydrogen-borrowing catalysis, which allows for the C-C bond formation between alcohols and other molecules, and can be adapted for the synthesis of amino alcohols. nih.gov The stereoselective synthesis of amino alcohols is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry. diva-portal.orgmdpi.com
Ethers and Esters: Synthesis and Reactivity
Ethers and esters are common derivatives of alcohols. The synthesis of these compounds from this compound can be accomplished through well-established organic reactions.
Ethers The Williamson ether synthesis is a widely used method for preparing ethers. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. masterorganicchemistry.com For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This alkoxide could then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether.
Another method for ether synthesis is the acid-catalyzed dehydration of alcohols. However, this method is generally suitable for the synthesis of symmetrical ethers from primary alcohols and is less effective for secondary or tertiary alcohols, which are more prone to elimination reactions. libretexts.org Alkoxymercuration-demercuration of an alkene in the presence of an alcohol is another route to ethers. libretexts.org
Esters Esters are typically synthesized by the reaction of an alcohol with a carboxylic acid in a process called Fischer esterification. This reaction is acid-catalyzed and reversible. To drive the reaction to completion, water is often removed as it is formed. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). This method is generally faster and not reversible.
The reactivity of ethers is generally low, making them useful as solvents. They can be cleaved by strong acids like HBr or HI. Esters, on the other hand, are more reactive and can undergo hydrolysis back to the alcohol and carboxylic acid under acidic or basic conditions. They can also react with Grignard reagents and be reduced by reagents like lithium aluminum hydride.
Ketone Analogues (e.g., 2,2,6-Trimethylheptan-3-one) and Their Interconversions
The ketone analogue of this compound is 2,2,6-trimethylheptan-3-one (B2485326). nih.gov The interconversion between a secondary alcohol and a ketone is a fundamental transformation in organic chemistry, involving oxidation and reduction reactions.
Oxidation of this compound to 2,2,6-Trimethylheptan-3-one The oxidation of a secondary alcohol to a ketone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include:
Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and the Jones reagent (CrO3 in aqueous acetone).
Dess-Martin periodinane (DMP): a mild and selective oxidizing agent.
Swern oxidation: which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
Reduction of 2,2,6-Trimethylheptan-3-one to this compound The reduction of a ketone to a secondary alcohol can be accomplished with various reducing agents. Common methods include:
Catalytic hydrogenation: using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Metal hydride reagents: such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent that can selectively reduce ketones in the presence of esters or carboxylic acids.
The choice of reagent for either oxidation or reduction will depend on the presence of other functional groups in the molecule and the desired selectivity.
Coordination Chemistry: Metal Complexes with Derived Ligands (e.g., β-diketonate related compounds)
The ketone, 2,2,6-trimethylheptan-3-one, can serve as a precursor for the synthesis of ligands for coordination chemistry. Specifically, it can be used to create β-diketonate ligands. β-Diketones can be deprotonated to form β-diketonate anions, which are excellent chelating ligands for a wide variety of metal ions. nih.gov
A common β-diketonate ligand is 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd), which is derived from the corresponding β-diketone. While 2,2,6-trimethylheptan-3-one is not a β-diketone itself, it can be a starting material for the synthesis of related β-diketonate ligands. These ligands are bidentate, coordinating to a metal ion through their two oxygen atoms to form a stable six-membered ring. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2,2,6-trimethylheptan-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to show seven distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl group and the alkyl substitution. The predicted spectral data are summarized in the table below.
tert-Butyl Protons (H1): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, as they have no adjacent protons to couple with. This signal would be the most intense in the spectrum due to the high number of contributing protons.
Methine Proton (H3): The proton on the carbon bearing the hydroxyl group (C3) is significantly deshielded and is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H4).
Alkyl Chain Protons (H4, H5, H6): The protons along the alkyl chain will appear as complex multiplets due to coupling with their neighbors.
Isopropyl Protons (H7): The six equivalent protons of the isopropyl methyl groups will appear as a doublet, coupled to the single H6 proton.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H1 (C(CH₃)₃) | ~0.95 | Singlet (s) | 9H |
| H3 (-CH(OH)-) | ~3.40 | Multiplet (m) | 1H |
| H4 (-CH₂-) | ~1.30-1.50 | Multiplet (m) | 2H |
| H5 (-CH₂-) | ~1.20-1.40 | Multiplet (m) | 2H |
| H6 (-CH(CH₃)₂) | ~1.65 | Multiplet (m) | 1H |
| H7 (-CH(CH₃)₂) | ~0.90 | Doublet (d) | 6H |
The proton-decoupled ¹³C NMR spectrum provides information about the unique carbon environments in the molecule. This compound possesses seven distinct carbon environments, which would result in seven signals in the spectrum. libretexts.orgdocbrown.info The carbon atom attached to the hydroxyl group (C3) is the most deshielded, appearing furthest downfield. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C(CH₃)₃) | ~26 |
| C2 (C(CH₃)₃) | ~35 |
| C3 (-CH(OH)-) | ~80 |
| C4 (-CH₂-) | ~32 |
| C5 (-CH₂-) | ~23 |
| C6 (-CH(CH₃)₂) | ~25 |
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing through-bond correlations between nuclei. science.gov
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting H3↔H4, H4↔H5, and H5↔H6, confirming the connectivity of the carbon backbone. A correlation between H6 and H7 would also be observed, linking the isopropyl group. The H1 singlet would show no COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It would show correlations between H1-C1, H3-C3, H4-C4, H5-C5, H6-C6, and H7-C7. The quaternary carbon, C2, would not produce a signal in the HSQC spectrum as it has no attached protons, helping to confirm its assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is crucial for piecing together the molecular fragments. Key expected correlations include:
The 9H singlet of H1 showing correlations to the quaternary C2 and the alcohol-bearing C3, definitively connecting the tert-butyl group to the carbinol center.
The H7 protons showing correlations to C6 and C5, confirming the position of the isopropyl group.
The H3 proton showing correlations to C2, C4, and C5, further solidifying the structure around the hydroxyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization. chemguide.co.uk The molecular formula of this compound is C₁₀H₂₂O, giving it a molecular weight of 158.28 g/mol .
In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 158 may be weak or absent, which is common for alcohols due to facile fragmentation. libretexts.org The fragmentation is dominated by pathways that lead to the formation of stable carbocations.
Alpha-Cleavage: This is a characteristic fragmentation for alcohols. miamioh.edu Cleavage of the bond between C2 and C3 results in the loss of a stable tert-butyl radical to give a fragment at m/z 101. More favorably, cleavage of the C3-C4 bond would generate the highly stable tert-butyl cation at m/z 57 , which is expected to be the base peak (the most abundant fragment).
Dehydration: The loss of a water molecule (M-18) is a common pathway for alcohols, which would produce a peak at m/z 140.
Other Fragments: Cleavage within the alkyl chain can produce other significant fragments. A peak at m/z 43 would correspond to the isopropyl cation, while a peak at m/z 85 could arise from the loss of an isopentyl radical.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 158 | [C₁₀H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 140 | [C₁₀H₂₀]⁺˙ | Dehydration [M - H₂O] |
| 101 | [C₆H₁₃O]⁺ | α-cleavage (loss of C₄H₉•) |
| 85 | [C₆H₁₃]⁺ | Cleavage (loss of C₄H₉O•) |
| 57 | [C₄H₉]⁺ | α-cleavage (loss of C₆H₁₃O•) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is dominated by polar functional groups. The most prominent feature for this compound would be the strong, broad absorption band for the O-H stretching vibration, typically centered around 3350 cm⁻¹. Other key absorptions include the strong sp³ C-H stretching bands just below 3000 cm⁻¹ and the strong C-O stretching band for a secondary alcohol, expected around 1100 cm⁻¹.
Raman Spectroscopy: In contrast to IR, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. scispace.com Therefore, the C-C skeletal vibrations and symmetric C-H bending modes would be more prominent. The O-H stretch is typically a very weak signal in Raman spectra.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | IR | 3200-3600 | Strong, Broad |
| sp³ C-H Stretch | IR / Raman | 2850-2970 | Strong |
| C-H Bend | IR / Raman | 1365-1470 | Medium-Strong |
| C-O Stretch | IR | ~1100 | Strong |
X-ray Crystallography of Crystalline Derivatives and Metal Complexes
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a crystalline solid, revealing exact bond lengths, bond angles, and intermolecular interactions.
As of this writing, there are no publicly available crystal structures for this compound. The compound itself is likely a liquid or low-melting solid, making single-crystal growth challenging. To obtain a crystal structure, it would likely be necessary to synthesize a crystalline derivative, such as a p-nitrobenzoate ester, or to form a metal complex.
Should such a crystal structure be determined, it would unequivocally confirm the molecular connectivity. Furthermore, it would provide invaluable insight into the solid-state packing and, most importantly, the nature of the intermolecular hydrogen-bonding network formed by the hydroxyl groups. This hydrogen bonding would dictate the supramolecular architecture of the compound in the solid state.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 2,2,6-trimethylheptan-3-ol and understanding its electronic properties. Methods such as Hartree-Fock (HF) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory would be employed to solve the Schrödinger equation for the molecule.
A primary output of these calculations is the optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial relationship between the bulky tert-butyl group, the hydroxyl group, and the chiral center at the third carbon, as well as the conformation of the heptane (B126788) backbone.
Furthermore, these calculations would yield insights into the electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular electrostatic potential (MEP). The MEP map would highlight electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Property | Predicted Value | Method |
|---|---|---|
| C-O Bond Length | ~1.43 Å | B3LYP/6-31G* |
| C-O-H Bond Angle | ~109.5° | B3LYP/6-31G* |
| HOMO Energy | (Value in eV) | B3LYP/6-31G* |
| LUMO Energy | (Value in eV) | B3LYP/6-31G* |
Note: The values in this table are illustrative and represent typical outcomes for similar aliphatic alcohols. Actual values would require specific calculations for this compound.
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the reactivity of molecules like this compound. DFT calculations can be used to explore potential reaction pathways, such as its oxidation, dehydration, or esterification.
By mapping the potential energy surface, DFT can identify transition state structures, which are the high-energy intermediates that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting reaction rates. For instance, a DFT study could model the mechanism of the dehydration of this compound to form various alkenes, determining which product is kinetically and thermodynamically favored.
Reactivity descriptors, such as chemical potential, hardness, and the Fukui function, can also be derived from DFT calculations to provide a quantitative measure of local reactivity at different atomic sites within the molecule.
Molecular Dynamics Simulations for Conformational Sampling
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.
An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the preferred three-dimensional structures and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The simulation would track the trajectories of all atoms, allowing for the analysis of conformational preferences, such as the orientation of the hydroxyl group and the folding of the alkyl chain.
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental data.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks corresponding to the O-H stretch of the alcohol, C-H stretches of the alkyl groups, and C-O stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be obtained. These calculations help in the assignment of experimental NMR spectra, which is essential for structure elucidation. The predicted chemical shifts would be sensitive to the local electronic environment of each nucleus in the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Analytical Methodologies for 2,2,6 Trimethylheptan 3 Ol
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,2,6-trimethylheptan-3-ol. Its high resolution and sensitivity make it ideal for assessing the purity of a sample and for identifying and quantifying it within complex matrices.
In a typical GC analysis, the alcohol is vaporized and swept by an inert carrier gas through a long, thin column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls. For a branched alcohol such as this compound, a non-polar or mid-polar stationary phase, for instance, one based on polydimethylsiloxane, would be a suitable starting point. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under a specific set of analytical conditions.
For enhanced sensitivity and structural confirmation, GC is often coupled with a mass spectrometer (MS). As the separated components elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The fragmentation pattern of this compound would provide valuable structural information, allowing for its unambiguous identification, even in the presence of other isomers.
To improve the chromatographic behavior of alcohols, a derivatization step is often employed. This process involves chemically modifying the hydroxyl (-OH) group to create a less polar and more volatile derivative. A common approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This derivatization reduces peak tailing and improves peak shape, leading to better resolution and more accurate quantification.
Table 1: Illustrative GC-MS Parameters for Analysis of a Branched C10 Alcohol
| Parameter | Example Condition |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp. | 280 °C |
Note: The parameters in this table are illustrative for a compound of this class. Specific method development and validation would be required for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile separation technique that can also be applied to the analysis of this compound. While GC is often preferred for volatile alcohols, HPLC offers advantages when dealing with less volatile matrices or when derivatization is desirable for detection purposes.
For an aliphatic alcohol like this compound, which lacks a strong chromophore, direct detection by UV-Vis spectrophotometry is not feasible. Therefore, a universal detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) could be employed. However, these detectors often have lower sensitivity compared to UV-Vis detectors.
A more common approach for analyzing such compounds by HPLC is to introduce a UV-active or fluorescent tag through derivatization. The hydroxyl group of the alcohol can be reacted with a suitable reagent to form an ester or urethane that absorbs UV light or fluoresces. This not only allows for sensitive detection but also enhances the retention of the otherwise poorly retained alcohol on a reversed-phase column.
Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), would be the method of choice for the derivatized alcohol. The separation would be based on the hydrophobicity of the derivatives.
Table 2: Representative HPLC System Configuration for Derivatized Alcohol Analysis
| Parameter | Example Specification |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | Photodiode Array (PDA) or Fluorescence Detector (FLD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Derivatization Reagent | e.g., 3,5-Dinitrobenzoyl chloride for UV detection |
Note: This table provides a general outline. The actual conditions would need to be optimized based on the specific derivative and the sample matrix.
Chiral Chromatography for Enantiomeric Excess Determination
The structure of this compound contains a stereocenter at the carbon atom bearing the hydroxyl group (C3). This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. As enantiomers often exhibit different biological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the technique employed for this purpose.
Chiral separation can be achieved using either chiral GC or chiral HPLC. In both techniques, a chiral stationary phase (CSP) is used. These stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and thus, their separation.
For chiral GC analysis of this compound, a cyclodextrin-based CSP is often a good choice. The enantiomers can form transient diastereomeric inclusion complexes with the chiral cyclodextrin cavity, and the stability differences between these complexes for the two enantiomers result in their separation.
In chiral HPLC, a variety of CSPs are available, often based on polysaccharides like cellulose or amylose that are coated or immobilized on a silica support. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the stationary phase. The choice of the mobile phase, which is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation.
The result of a chiral chromatographic analysis is a chromatogram showing two separated peaks for the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.
Table 3: General Approach for Chiral Separation of a Branched Alcohol
| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) |
| Chiral GC | Cyclodextrin-based (e.g., Beta-DEX) | Helium |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (B130326) mixture |
Note: The selection of the appropriate chiral stationary phase and mobile phase is empirical and requires screening of different conditions to achieve a successful separation of the enantiomers of this compound.
Potential Research Applications and Future Directions in Chemical Sciences
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
The structural features of 2,2,6-trimethylheptan-3-ol, specifically its sterically hindered secondary alcohol and branched alkyl chain, suggest its potential as a unique building block in organic synthesis. Future research could investigate its use in the synthesis of complex natural products or novel pharmaceuticals where controlled steric hindrance is crucial for biological activity or selectivity. The hydroxyl group could be functionalized or replaced to introduce a variety of other chemical moieties, making it a versatile intermediate.
Applications in Materials Science (e.g., as building blocks for polymers, dispersants, or precursors in deposition processes)
In the field of materials science, the branched structure of this compound could be leveraged to create polymers with unique physical properties. For instance, its incorporation into polyester (B1180765) or polyurethane chains could influence properties such as glass transition temperature, solubility, and mechanical strength.
Furthermore, the amphiphilic nature of this alcohol, with its polar hydroxyl head and nonpolar alkyl tail, suggests potential applications as a dispersant or surfactant. It could be particularly effective in stabilizing non-aqueous emulsions or preventing the aggregation of nanoparticles. As a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes, its volatility and decomposition pathways would need to be investigated to determine its suitability for creating thin films with specific compositions and properties.
Contributions to Mechanistic Organic Chemistry Studies
The sterically encumbered environment around the hydroxyl group in this compound presents an interesting substrate for studying reaction mechanisms. Investigations into its esterification, oxidation, or dehydration reactions could provide valuable insights into the influence of steric hindrance on reaction rates and pathways. Such studies could help to refine computational models that predict chemical reactivity.
Development of Novel Synthetic Methodologies
The synthesis of this compound itself could be a target for the development of new synthetic methods. Challenges associated with its stereoselective synthesis, given the presence of a chiral center at the 3-position, could drive innovation in asymmetric catalysis. Developing efficient and selective methods to produce this and similar sterically demanding alcohols would be a valuable contribution to the synthetic chemist's toolkit.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2,2,6-Trimethylheptan-3-ol?
Methodological Answer:
- Synthetic Route: Use acid-catalyzed condensation of ketones with Grignard reagents. For example, react 2,2,6-trimethylheptan-3-one with methylmagnesium bromide under anhydrous conditions.
- Purification: Employ fractional distillation to isolate the alcohol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for higher purity.
- Purity Validation: Monitor via gas chromatography-mass spectrometry (GC-MS) to confirm >98% purity and detect side products .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Analysis:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- GHS Compliance: Classify hazards based on analogs (e.g., skin/eye irritation: H315/H318).
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for ventilation.
- Emergency Procedures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can force fields be optimized for molecular dynamics (MD) simulations of this compound?
Methodological Answer:
- Parameterization: Use experimental density (463.00 kg/m³) and boiling point (680.37 K) from pure-liquid studies to calibrate Lennard-Jones parameters.
- Validation Metrics: Compare simulated thermodynamic properties (e.g., heat of vaporization) with experimental data. Adjust torsional potentials to match rotational barriers observed in NMR .
Q. How to resolve discrepancies in reported physical properties (e.g., density, boiling point)?
Methodological Answer:
- Data Cross-Validation:
| Property | Experimental Value () | Computational Prediction |
|---|---|---|
| Density | 463.00 kg/m³ | 455–470 kg/m³ (MD) |
| Boiling Point | 680.37 K | 675–685 K (Clausius-Clapeyron) |
- Error Sources: Assess impurities (GC-MS), calibration of instruments, and sample hydration. Replicate measurements under controlled humidity/temperature .
Q. What methodologies are effective for determining vapor pressure and phase behavior?
Methodological Answer:
- Experimental: Use static or dynamic vapor pressure measurement systems (e.g., ebulliometry) at 294.15–289.15 K.
- Computational: Apply the Clausius-Clapeyron equation using boiling point data (680.37 K) and Antoine coefficients derived from MD simulations. Validate with isothermal thermogravimetric analysis (TGA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
